2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine
Overview
Description
2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H6BrF3N2 It is characterized by the presence of an amino group at the 2-position, a bromomethyl group at the 4-position, and a trifluoromethyl group at the 5-position on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 2-amino-5-(trifluoromethyl)pyridine followed by a methylation reaction to introduce the bromomethyl group at the 4-position. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and methylating agents like methyl iodide under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to yield different functional groups.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
The major products formed from these reactions include azides, thiols, alcohols, and biaryl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-4-(trifluoromethyl)pyridine
- 2-Amino-3-bromo-5-(trifluoromethyl)pyridine
- 2-Amino-5-(trifluoromethyl)pyridine
Uniqueness
2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromomethyl group at the 4-position allows for unique substitution reactions that are not possible with other isomers .
Properties
IUPAC Name |
4-(bromomethyl)-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-2-4-1-6(12)13-3-5(4)7(9,10)11/h1,3H,2H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZDLQHGYRMJMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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